molecular formula C43H48N2O2 B12783173 4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen CAS No. 809285-09-4

4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen

Cat. No.: B12783173
CAS No.: 809285-09-4
M. Wt: 624.9 g/mol
InChI Key: CAAILVUTOAUEHL-JPSIUGBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves several steps, starting from the appropriate diphenylmethane derivative. The key steps include:

    Etherification: Introduction of the dimethylaminoethoxy group to the diphenylmethane core.

    Substitution: Substitution reactions to introduce the tamoxifen moiety.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and thermal vapor deposition may be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and thereby influencing the expression of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it effective in the treatment of certain types of breast cancer .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound, widely used in breast cancer treatment.

    Raloxifene: Another selective estrogen receptor modulator with similar applications.

    Toremifene: A derivative of tamoxifen with similar pharmacological properties.

Uniqueness

4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SERMs. These modifications can influence its binding affinity to estrogen receptors and its overall therapeutic efficacy .

Properties

CAS No.

809285-09-4

Molecular Formula

C43H48N2O2

Molecular Weight

624.9 g/mol

IUPAC Name

2-[4-[[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41-

InChI Key

CAAILVUTOAUEHL-JPSIUGBBSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)/C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5

Origin of Product

United States

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